1-Cyclopropoxy-2-ethyl-4-iodobenzene
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Overview
Description
1-Cyclopropoxy-2-ethyl-4-iodobenzene is an organic compound with the molecular formula C11H13IO. It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-2-ethyl-4-iodobenzene can be achieved through several methods. One common approach involves the iodination of a suitable precursor, such as 1-Cyclopropoxy-2-ethylbenzene, using iodine and a suitable oxidizing agent. The reaction is typically carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropoxy-2-ethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-Cyclopropoxy-2-ethyl-4-hydroxybenzene, while oxidation with potassium permanganate can produce 1-Cyclopropoxy-2-ethyl-4-carboxybenzene.
Scientific Research Applications
1-Cyclopropoxy-2-ethyl-4-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-2-ethyl-4-iodobenzene exerts its effects depends on its specific interactions with molecular targets. The presence of the iodine atom and the cyclopropoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropoxy-2-ethylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Cyclopropoxy-4-ethylbenzene: The position of the ethyl group is different, affecting its chemical properties.
1-Cyclopropoxy-2-iodobenzene:
Uniqueness
1-Cyclopropoxy-2-ethyl-4-iodobenzene is unique due to the combination of the cyclopropoxy, ethyl, and iodine substituents on the benzene ring. This unique structure imparts specific chemical and physical properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-7-9(12)3-6-11(8)13-10-4-5-10/h3,6-7,10H,2,4-5H2,1H3 |
InChI Key |
NJQMMULHDSZJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)OC2CC2 |
Origin of Product |
United States |
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